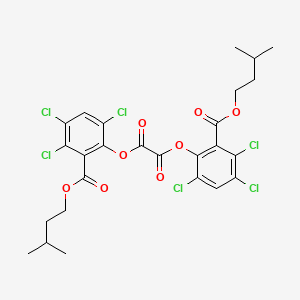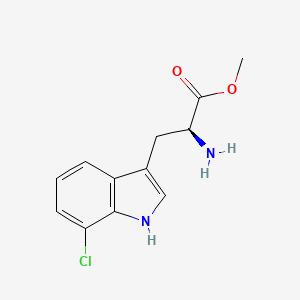
Tryptophan, 7-chloro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tryptophan, 7-chloro-, methyl ester: is a derivative of the amino acid tryptophan, where a chlorine atom is substituted at the 7th position of the indole ring, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tryptophan, 7-chloro-, methyl ester typically involves the chlorination of tryptophan followed by esterification. One common method is the reaction of tryptophan with thionyl chloride to introduce the chlorine atom at the 7th position. The resulting 7-chlorotryptophan is then reacted with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Tryptophan, 7-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent tryptophan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Regeneration of the parent tryptophan derivative.
Substitution: Formation of various substituted tryptophan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tryptophan, 7-chloro-, methyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its modified structure can help elucidate the role of tryptophan residues in proteins.
Medicine: It is also explored for its potential anti-cancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tryptophan, 7-chloro-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine substitution and esterification modify its binding affinity and specificity. For example, it can inhibit enzymes that metabolize tryptophan by competing with the natural substrate, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Tryptophan methyl ester: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
7-Chlorotryptophan: Similar structure but without esterification, affecting its solubility and reactivity.
Other halogenated tryptophan derivatives: Such as 7-bromotryptophan, which may have different reactivity and biological activity due to the different halogen atom.
Uniqueness: Tryptophan, 7-chloro-, methyl ester is unique due to the combination of chlorine substitution and esterification. This dual modification enhances its chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H13ClN2O2 |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3/t10-/m0/s1 |
Clave InChI |
WCSCFRDQHOTFSS-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CNC2=C1C=CC=C2Cl)N |
SMILES canónico |
COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



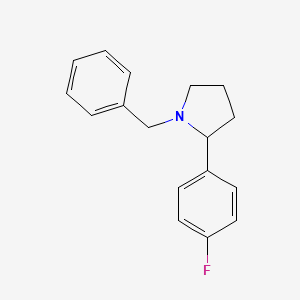
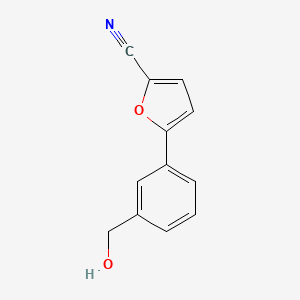
![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)
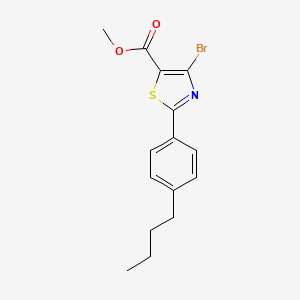

![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)


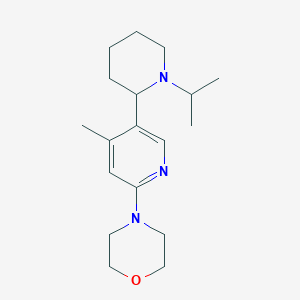
![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)

